molecular formula C9H12N2O3 B11900220 2-(4-Ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid

2-(4-Ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B11900220
M. Wt: 196.20 g/mol
InChI Key: JYWKBJGNZZKOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a pyrimidine derivative featuring a substituted six-membered aromatic ring with an oxygen atom at position 6 and acetic acid moiety at position 1. The ethyl and methyl substituents at positions 4 and 2, respectively, contribute to its unique physicochemical and biological properties. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of enzyme inhibitors and small-molecule therapeutics targeting metabolic or inflammatory pathways .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetic acid

InChI

InChI=1S/C9H12N2O3/c1-3-7-4-8(12)11(5-9(13)14)6(2)10-7/h4H,3,5H2,1-2H3,(H,13,14)

InChI Key

JYWKBJGNZZKOLD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C)CC(=O)O

Origin of Product

United States

Biological Activity

2-(4-Ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrimidine ring structure, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions, including the formation of the pyrimidine moiety through condensation reactions followed by acetic acid derivatization. Detailed synthetic routes can vary depending on the specific substituents used during the reaction.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Various studies have demonstrated its effectiveness against both bacterial and fungal strains. For instance, compounds with similar structures have shown significant activity against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Research suggests that it may induce apoptosis in cancer cells through specific molecular pathways .
  • Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

The biological effects of this compound are mediated through various mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby disrupting the growth of pathogens or cancer cells.
  • Receptor Modulation : It might interact with cellular receptors, influencing signaling pathways that regulate cell growth and survival.
  • Oxidative Stress Induction : By promoting oxidative stress within cells, the compound can lead to increased apoptosis in malignant cells.

Case Studies

Several case studies illustrate the biological activity of this compound:

Study ReferenceFocusFindings
Antimicrobial ActivitySignificant inhibition of bacterial growth in vitro against multiple strains.
Anticancer PropertiesInduction of apoptosis in cancer cell lines; potential mechanism involves caspase activation.
Anti-inflammatory EffectsReduction in pro-inflammatory cytokines in experimental models.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 2-(4-Ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cells, particularly in leukemia and solid tumors. For instance, a derivative was shown to inhibit cell proliferation in acute myeloid leukemia (AML) models, indicating a promising avenue for cancer treatment .

Mechanism of Action
The mechanism by which this compound exerts its effects is believed to involve the inhibition of specific enzymes or receptors associated with disease pathways. This interaction may modulate cellular signaling pathways, leading to desired therapeutic outcomes .

Agricultural Applications

Pesticide Development
Due to its structural characteristics, this compound has been explored as a potential pesticide. Compounds with similar pyrimidine structures have shown effectiveness in controlling pests and diseases in crops. Preliminary studies suggest that this compound could enhance crop resistance to fungal infections .

Herbicide Potential
Additionally, the compound's ability to inhibit certain plant growth regulators positions it as a candidate for herbicide formulation. Research into its selective toxicity towards weeds while being non-toxic to crops could lead to the development of safer agricultural practices .

Material Science

Polymer Additives
In material science, this compound can be utilized as an additive in polymer formulations. Its unique chemical properties may enhance the thermal stability and mechanical strength of polymers, making it valuable in producing high-performance materials .

Case Studies and Data Tables

Application Area Study Reference Findings
Medicinal ChemistryJournal of Medicinal Chemistry Effective against bacterial strains; potential antibiotic lead.
Anticancer ResearchPMC Article Induces apoptosis in AML cells; inhibits proliferation.
Agricultural ScienceRGD Database Potential pesticide and herbicide candidate; enhances crop resistance.
Material SciencePubChem Improves thermal stability and mechanical properties of polymers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-Ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid are best understood through comparison with analogous pyrimidine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Ethyl, 2-Methyl Not explicitly stated* ~208–210 (estimated) Intermediate for enzyme inhibitors; research use
2-(4-(But-3-en-1-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid (2098049-06-8) 4-Butenyl C₁₀H₁₂N₂O₃ 208.21 Discontinued; lab use only
2-(4-Cyclobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid (2092808-10-9) 4-Cyclobutyl Not available 208.21 High purity (95%); storage at -20°C; synthetic intermediate
2-(2,4-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid (1410714-81-6) 2,4-Dimethyl C₈H₁₀N₂O₃ 182.18 Pharmaceutical intermediate; 97% purity
[4-(4-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl]acetic acid (1105193-75-6) 4-(4-Methoxyphenyl) C₁₃H₁₂N₂O₄ 260.25 Aromatic substituent; potential for receptor targeting
2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid (1420794-89-3) 4-Methoxy, 3-(4-Methoxyphenyl) C₁₄H₁₄N₂O₅ 290.27 Discontinued; lab use only

*Note: The molecular formula of the target compound is inferred as C₉H₁₂N₂O₃ (MW 208.21) based on structural analogs .

Key Comparative Insights

Substituent Effects on Physicochemical Properties: Aliphatic vs. Steric Hindrance: The cyclobutyl group in CAS 2092808-10-9 introduces steric bulk, which may reduce enzymatic binding affinity compared to the smaller ethyl group in the target compound . Polarity: The methoxy groups in CAS 1420794-89-3 increase polarity, likely affecting solubility and metabolic stability relative to the target compound .

Synthetic Utility :

  • Compounds with simpler substituents (e.g., 2,4-dimethyl in CAS 1410714-81-6) are easier to synthesize and purify, making them preferred for high-throughput screening .
  • Discontinued analogs (e.g., CAS 2098049-06-8) highlight challenges in scalability or stability, underscoring the need for robust substituent selection .

Applications in Drug Discovery :

  • The target compound’s balance of lipophilicity and molecular weight (~208–210 g/mol) aligns with Lipinski’s Rule of Five, making it favorable for oral bioavailability in preclinical studies .
  • Aromatic derivatives (e.g., CAS 1105193-75-6) may be more suited for targeting enzymes with hydrophobic binding pockets .

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